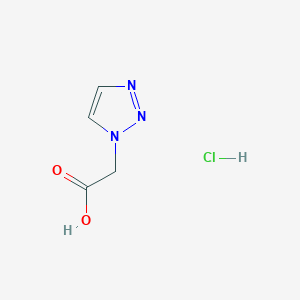

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride

Description

Historical Context and Development of Triazole Chemistry

The study of triazoles began in 1885 when Julius Wilhelm Brühl and Wilhelm Bladin first characterized the 1,2,3-triazole heterocycle. Early research focused on synthesizing azole antifungals, culminating in the 1944 discovery of azole-derived antifungal agents. A paradigm shift occurred in 1963 with Rolf Huisgen’s elucidation of the 1,3-dipolar cycloaddition mechanism, enabling regioselective triazole synthesis. However, the 2002 development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Meldal revolutionized triazole chemistry, providing a "click chemistry" route to 1,4-disubstituted 1,2,3-triazoles.

These advancements directly facilitated the synthesis of 2-(1H-1,2,3-triazol-1-yl)acetic acid derivatives. For instance, the free acid (CAS 4314-22-1) is synthesized via CuAAC between propargyl acetate and azides, followed by hydrolysis. Subsequent protonation with hydrochloric acid yields the hydrochloride salt, enhancing solubility for biological applications.

Significance of 1,2,3-Triazole Scaffolds in Heterocyclic Chemistry

The 1,2,3-triazole ring exhibits unique properties that underpin its broad utility:

- Aromatic Stability : Delocalization of six π-electrons confers thermal and metabolic stability.

- Hydrogen-Bonding Capacity : Three nitrogen atoms enable interactions with biological targets (e.g., enzymes, DNA).

- Bioisosterism : The triazole moiety mimics carboxylate, amide, or heteroaromatic groups in drug design.

Table 1 : Key Applications of 1,2,3-Triazole Derivatives

The acetic acid side chain in 2-(1H-1,2,3-triazol-1-yl)acetic acid hydrochloride further enables conjugation to biomolecules or polymers, as seen in pro-drug strategies.

Relationship Between Free Acid and Hydrochloride Salt Forms

The free acid (C₄H₅N₃O₂) and its hydrochloride salt (C₄H₆ClN₃O₂) differ critically in physicochemical behavior:

Table 2 : Comparative Properties of Free Acid vs. Hydrochloride Salt

The hydrochloride form’s improved solubility stems from ionic dissociation in aqueous media, facilitating its use in in vitro assays. For example, in AlphaScreen assays evaluating hypoxia-inducible factor prolyl hydroxylase 2 (PHD2) inhibition, the hydrochloride salt demonstrated superior handling compared to the free acid.

Current Research Landscape and Citation Metrics

Recent studies highlight this compound’s role in drug discovery:

- PHD2 Inhibition : Molecular docking revealed that the hydrochloride salt binds PHD2’s active site via bidentate iron coordination and hydrogen bonding with Arg383, though inhibitory potency remains modest (IC₅₀ >100 μM).

- Antiviral Applications : Triazolium derivatives of azidothymidine (AZT) show submicromolar activity against HIV-1, leveraging the triazole’s ability to mimic nucleobases.

- Synthetic Methodologies : Advances in Ru(II)-catalyzed cycloadditions enable access to 4,5-disubstituted triazole derivatives, expanding structural diversity.

Citation Trends :

Properties

IUPAC Name |

2-(triazol-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)3-7-2-1-5-6-7;/h1-2H,3H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAZPFNKUUABPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669994 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187582-48-4 | |

| Record name | (1H-1,2,3-Triazol-1-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,2,3-triazole ring followed by functionalization to introduce the acetic acid moiety and conversion to the hydrochloride salt. The key synthetic approach is the azide-alkyne cycloaddition ("click chemistry") or related azidoacetamide cyclizations to form the triazole ring.

Preparation via Azidoacetamide Cyclization

One common route involves the reaction of azidoacetamides with suitable electrophiles or nucleophiles to form the 1,2,3-triazole ring. The azidoacetamide intermediate can be prepared from chloroacetamide derivatives, which undergo substitution with sodium azide to introduce the azide functionality.

Following ring closure, the triazole acetic acid is obtained by hydrolysis or oxidation steps, and finally, treatment with hydrochloric acid yields the hydrochloride salt.

One-Pot or Tandem Synthesis Approaches

Recent developments have reported efficient one-pot or tandem synthetic methods that combine multiple steps without isolation of intermediates, improving yield and process efficiency. These methods often involve:

- Initial formation of azidoacetamide or related precursors.

- Cyclization under controlled heating or catalytic conditions to form the triazole ring.

- Acidification to form the hydrochloride salt.

Such protocols are advantageous for industrial-scale production due to reduced purification steps and higher atom economy.

Detailed Reaction Conditions and Examples

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1. Formation of Azidoacetamide | Chloroacetamide + Sodium azide in aqueous or polar aprotic solvent (e.g., DMF) | Nucleophilic substitution to introduce azide group | High yield, mild conditions |

| 2. Cyclization to 1,2,3-Triazole | Heating or catalysis (thermal or CuAAC catalysts) | Ring closure forming 1,2,3-triazole ring | Selective formation of 1,2,3-triazole |

| 3. Functional Group Transformation | Hydrolysis or oxidation to convert intermediates to acetic acid derivative | Controlled pH and temperature | Moderate to high yield |

| 4. Formation of Hydrochloride Salt | Treatment with HCl in organic solvent or aqueous medium | Salt formation for stability and solubility | Quantitative conversion |

Research Findings and Method Comparisons

Efficiency and Sustainability

Recent studies emphasize metal-free, continuous-flow synthesis methods for related triazole acetic acids, which are highly efficient, selective, and environmentally benign. These methods avoid chromatography and isolation steps, improving scalability and safety when handling energetic intermediates.

Yield and Purity

- Batch methods involving stepwise synthesis typically provide good yields but require multiple purification steps.

- One-pot tandem processes have been reported to yield up to 90% for analogous triazole intermediates, indicating potential for high-yield synthesis of this compound.

- Continuous-flow methods yield higher purity products with better control over reaction parameters.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise Batch Synthesis | Separate azide formation, cyclization, hydrolysis, salt formation | Well-established, flexible | Multiple steps, purification required |

| One-Pot Tandem Synthesis | Sequential reactions in one vessel without intermediate isolation | High yield (~90%), efficient, scalable | Requires precise control of conditions |

| Continuous-Flow Metal-Free Synthesis | Flow reactor, metal-free catalysis, no chromatography | Sustainable, safe handling of intermediates, high selectivity | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is CHClNO, with a molecular weight of approximately 163.56 g/mol. The compound is characterized by its high water solubility (up to 58.6 mg/ml), which enhances its utility in biological and chemical applications.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against various pathogens. Studies have shown that derivatives of triazole compounds can inhibit the growth of fungi and bacteria, making them promising candidates for developing new antifungal and antibacterial agents .

Case Study:

Research has indicated that triazole derivatives can effectively target fungal infections resistant to conventional treatments. For instance, derivatives similar to this compound have been investigated for their efficacy against Candida species, highlighting their potential in treating opportunistic infections.

Cancer Research

The triazole moiety is also implicated in modulating biological pathways related to cancer and inflammation. Research into triazole-containing compounds has shown their ability to act as inhibitors in cancer cell proliferation pathways. This makes this compound a candidate for further studies aimed at cancer therapy.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various chemical reactions that can lead to the synthesis of novel materials with specific properties. Researchers are exploring its use in the development of new materials that could have applications in nanotechnology and material science .

Synthesis Methods:

Several methods exist for synthesizing this compound, showcasing its synthetic flexibility. These methods include one-pot reactions that streamline the production process while maintaining high yields .

Material Science Applications

The unique properties of this compound make it suitable for developing advanced materials. Its high solubility and reactivity allow it to be incorporated into polymers and other materials that require specific functional characteristics.

Potential Uses:

- Development of coatings with antimicrobial properties.

- Creation of drug delivery systems that utilize the compound's solubility for enhanced bioavailability.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride involves its ability to form hydrogen bonds and interact with biological targets. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, as an inhibitor of the HIV-1 capsid, the compound interferes with the assembly and function of the viral capsid, preventing the replication of the virus .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 2-(1H-Tetrazol-1-yl)acetic Acid

Key Differences:

Research Findings:

- The triazole ring in This compound exhibits superior carbonic anhydrase-II inhibitory activity compared to tetrazole analogs, attributed to optimized hydrogen-bonding interactions .

- Tetrazole derivatives like 2-(1H-Tetrazol-1-yl)acetic acid are less stable under acidic conditions, limiting their use in oral drug formulations .

Comparison with Non-Hydrochloride Triazole Derivatives

Example Compound: 2-(1H-1,2,3-Triazol-1-yl)acetic Acid (CAS: 4314-22-1)

| Property | Hydrochloride Form | Free Acid Form |

|---|---|---|

| Molecular Weight | 163.56 g/mol | 127.10 g/mol |

| Solubility | High in water (>50 mg/mL) | Moderate in polar solvents |

| Storage | Requires dry, sealed conditions (hygroscopic) | Less hygroscopic |

| Bioavailability | Enhanced due to ionic character | Limited without salt form |

Key Insights:

- The hydrochloride salt improves pharmacokinetic properties , making it preferable for in vivo studies .

- The free acid form (CAS: 4314-22-1) is more reactive in esterification and amidation reactions, serving as a versatile intermediate in combinatorial chemistry .

Comparison with Functionalized Triazole Analogs

Example Compound: 2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid

| Property | This compound | 4-Amino-substituted Analog |

|---|---|---|

| Functional Group | Chloride counterion | Amino group (-NH₂) |

| Reactivity | Acidic, ionic | Nucleophilic, basic |

| Applications | Enzyme inhibition, polymer synthesis | Ligand design, metal coordination |

Research Findings:

- The amino-substituted analog demonstrates stronger metal-binding affinity due to the chelating amino group, making it useful in catalysis .

- The hydrochloride form’s ionic nature enhances crystallinity , critical for X-ray structure determination and solid-phase synthesis .

Biological Activity

2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride is a chemical compound characterized by its triazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₆ClN₃O₂

- Molecular Weight : 163.56 g/mol

- CAS Number : 1187582-48-4

- Solubility : High solubility in water (up to 58.6 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of monoacylglycerol lipase, affecting lipid metabolism and signaling pathways .

- Cell Signaling Modulation : It influences cellular responses by modulating signaling cascades and gene expression, which can lead to apoptosis in cancer cells .

- Antimicrobial Activity : Exhibits notable antimicrobial properties against a range of pathogens, including bacteria and fungi .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Anticancer Activity

A study demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against several cancer cell lines, including AGS (IC₅₀ = 2.63 µM), MGC-803 (IC₅₀ = 3.05 µM), and HCT-116 (IC₅₀ = 11.57 µM). These findings suggest that this compound may enhance anticancer drug development due to its structural properties that improve solubility and stability .

Antimicrobial Efficacy

Research has indicated that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Its mechanism involves disrupting cellular processes essential for pathogen survival, making it a candidate for new antimicrobial therapies .

Interaction Studies

Studies on the interaction of this compound with biological targets have revealed its potential to modulate key pathways involved in cancer progression and inflammation. The triazole moiety enhances binding affinity to target proteins due to its ability to engage in hydrogen bonding and π-stacking interactions .

Q & A

(Basic) What are the established synthetic routes for 2-(1H-1,2,3-Triazol-1-yl)acetic acid hydrochloride?

The compound is typically synthesized via a two-step approach:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React an alkyne-bearing precursor (e.g., propargyl alcohol derivatives) with an azide to form the 1,2,3-triazole core. This method ensures regioselective 1,4-substitution under mild conditions (aqueous/organic solvents, room temperature) .

N-Alkylation and Hydrochloride Formation: Alkylate the triazole nitrogen with chloroacetic acid derivatives, followed by HCl treatment to yield the hydrochloride salt. For example, Pokhodylo et al. demonstrated this using bromoacetate alkylation followed by acid hydrolysis .

(Basic) What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: Confirm regioselectivity (1,4- vs. 1,5-triazole isomers) via - and -NMR chemical shifts, particularly for the triazole protons (δ 7.5–8.5 ppm) and acetic acid moiety .

- X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles, salt form) using SHELXL refinement. Similar triazole derivatives were analyzed via single-crystal diffraction, confirming planar triazole geometry and hydrogen-bonding networks .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS for [M+H] peak at m/z 176.06) and purity .

(Advanced) How can regioselectivity challenges during N-alkylation be mitigated?

N-Alkylation of 1,2,3-triazoles often competes with O- or C-alkylation. To favor N-1 selectivity:

- Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Catalyst Screening: Employ phase-transfer catalysts (e.g., TBAB) or Cu(I) additives to enhance reaction efficiency .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions. Post-synthesis, purify via recrystallization or chromatography to isolate the desired isomer .

(Advanced) How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

- Cross-Validation: Compare NMR data with computationally predicted shifts (DFT calculations) to identify mismatches.

- Crystallographic Refinement: Use SHELXL to adjust structural parameters (e.g., thermal displacement, occupancy) when crystallographic data conflicts with spectroscopic results .

- Isotopic Labeling: For ambiguous proton environments (e.g., overlapping signals), employ - or -labeled analogs .

(Basic) What are the compound’s key applications in drug discovery?

- Pharmacophore Integration: The triazole-acetic acid moiety serves as a bioisostere for carboxylic acids or amides, enhancing metabolic stability. It is used in estrogen receptor modulators (e.g., estradiol-triazole conjugates) .

- Metal Coordination: The triazole nitrogen can chelate metal ions, enabling applications in radiopharmaceuticals or enzyme inhibition studies .

(Advanced) How can reaction yields be optimized for large-scale synthesis?

- Continuous-Flow Chemistry: Implement microreactors to improve heat/mass transfer, reducing side products. Tortoioli et al. achieved >90% yield for similar triazoles using flow conditions .

- Catalyst Recycling: Immobilize Cu(I) catalysts on silica or polymer supports to minimize metal leaching and reduce costs .

(Basic) What stability considerations are critical for storage?

- Hygroscopicity: The hydrochloride salt is hygroscopic; store under inert gas (N) or desiccated conditions (silica gel).

- Temperature Sensitivity: Decomposition occurs above 150°C; long-term storage at −20°C in amber vials is recommended .

(Advanced) How to address contradictory crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.